molecular formula C19H23ClN2O2 B2930388 1-[(4-chlorophenyl)methyl]-3-(2-methoxy-2-phenylbutyl)urea CAS No. 1797887-28-5

1-[(4-chlorophenyl)methyl]-3-(2-methoxy-2-phenylbutyl)urea

Cat. No.: B2930388
CAS No.: 1797887-28-5
M. Wt: 346.86
InChI Key: HBXLDVHUMVNUAI-UHFFFAOYSA-N
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Description

1-[(4-chlorophenyl)methyl]-3-(2-methoxy-2-phenylbutyl)urea is an organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a chlorophenyl group, a methoxyphenyl group, and a butylurea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-chlorophenyl)methyl]-3-(2-methoxy-2-phenylbutyl)urea typically involves the reaction of 4-chlorobenzylamine with 2-methoxy-2-phenylbutyl isocyanate. The reaction is carried out under anhydrous conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the urea linkage.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: 1-[(4-chlorophenyl)methyl]-3-(2-methoxy-2-phenylbutyl)urea can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted chlorophenyl derivatives.

Scientific Research Applications

1-[(4-chlorophenyl)methyl]-3-(2-methoxy-2-phenylbutyl)urea has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-[(4-chlorophenyl)methyl]-3-(2-methoxy-2-phenylbutyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • 1-[(4-chlorophenyl)methyl]-3-(2-methoxy-2-phenylpropyl)urea
  • 1-[(4-chlorophenyl)methyl]-3-(2-methoxy-2-phenylethyl)urea

Comparison: 1-[(4-chlorophenyl)methyl]-3-(2-methoxy-2-phenylbutyl)urea is unique due to its specific structural features, such as the butyl chain and the methoxy group

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-(2-methoxy-2-phenylbutyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN2O2/c1-3-19(24-2,16-7-5-4-6-8-16)14-22-18(23)21-13-15-9-11-17(20)12-10-15/h4-12H,3,13-14H2,1-2H3,(H2,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBXLDVHUMVNUAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CNC(=O)NCC1=CC=C(C=C1)Cl)(C2=CC=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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